molecular formula C15H17N3 B12861807 (S)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile

(S)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B12861807
M. Wt: 239.32 g/mol
InChI Key: RFMPKXIVILASJR-LBPRGKRZSA-N
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Description

(S)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile is a chiral organic compound with a complex structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a pyrrole ring substituted with amino, methyl, and phenylethyl groups, makes it an interesting subject for research and development.

Preparation Methods

The synthesis of (S)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile typically involves several steps, including the formation of the pyrrole ring and the introduction of the substituents. One common synthetic route involves the reaction of a suitable precursor with reagents that introduce the amino, methyl, and phenylethyl groups under controlled conditions. Industrial production methods may involve optimizing these steps to achieve high yields and purity.

Chemical Reactions Analysis

(S)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and phenylethyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

(S)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile can be compared with other similar compounds, such as:

    (S)-1-Phenylethylamine: A simpler compound with a similar phenylethyl group.

    (S)-1-Phenylethyl isocyanate: Another compound with a phenylethyl group but different functional groups.

    Bis[(S)-1-phenylethyl]amine: A compound with two phenylethyl groups

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

2-amino-4,5-dimethyl-1-[(1S)-1-phenylethyl]pyrrole-3-carbonitrile

InChI

InChI=1S/C15H17N3/c1-10-11(2)18(15(17)14(10)9-16)12(3)13-7-5-4-6-8-13/h4-8,12H,17H2,1-3H3/t12-/m0/s1

InChI Key

RFMPKXIVILASJR-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(N(C(=C1C#N)N)[C@@H](C)C2=CC=CC=C2)C

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C(C)C2=CC=CC=C2)C

Origin of Product

United States

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